Einecs 264-320-4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Einecs 264-320-4, also known as 2,2’-Methylenebis(6-tert-butyl-4-methylphenol), is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). It is widely used as an antioxidant in various industrial applications due to its ability to inhibit oxidation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis(6-tert-butyl-4-methylphenol) typically involves the condensation of 2,6-di-tert-butyl-4-methylphenol with formaldehyde. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction conditions include a temperature range of 60-80°C and a reaction time of several hours to ensure complete condensation.

Industrial Production Methods

In industrial settings, the production of 2,2’-Methylenebis(6-tert-butyl-4-methylphenol) is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the same basic reaction but optimized for large-scale production, including precise control of temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis(6-tert-butyl-4-methylphenol) primarily undergoes oxidation and substitution reactions.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under mild conditions.

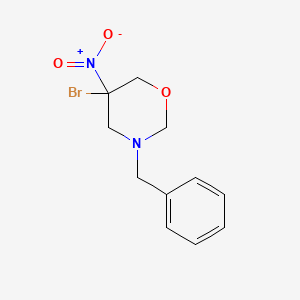

Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents such as bromine or nitric acid.

Major Products

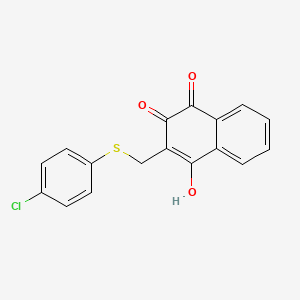

Oxidation: The oxidation of 2,2’-Methylenebis(6-tert-butyl-4-methylphenol) typically yields quinone derivatives.

Substitution: Electrophilic substitution reactions can produce brominated or nitrated derivatives, depending on the reagents used.

Scientific Research Applications

2,2’-Methylenebis(6-tert-butyl-4-methylphenol) has a wide range of applications in scientific research:

Chemistry: It is used as a stabilizer in polymers to prevent oxidative degradation.

Biology: The compound is studied for its antioxidant properties, which can protect biological molecules from oxidative damage.

Medicine: Research is ongoing into its potential use in pharmaceuticals as an antioxidant to prolong the shelf life of drugs.

Industry: It is widely used in the rubber and plastic industries to enhance the durability and longevity of products.

Mechanism of Action

The antioxidant effect of 2,2’-Methylenebis(6-tert-butyl-4-methylphenol) is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This process involves the formation of a stable phenoxy radical, which does not readily participate in further reactions, thus terminating the chain reaction of oxidation.

Comparison with Similar Compounds

Similar Compounds

- Butylated Hydroxytoluene (BHT)

- Butylated Hydroxyanisole (BHA)

- 2,6-Di-tert-butylphenol

Uniqueness

Compared to similar compounds, 2,2’-Methylenebis(6-tert-butyl-4-methylphenol) offers superior stability and effectiveness as an antioxidant. Its unique structure allows for better performance in high-temperature applications and provides longer-lasting protection against oxidation.

Properties

CAS No. |

63568-36-5 |

|---|---|

Molecular Formula |

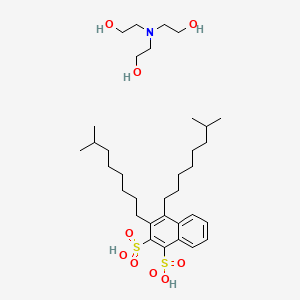

C34H59NO9S2 |

Molecular Weight |

690.0 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;3,4-bis(7-methyloctyl)naphthalene-1,2-disulfonic acid |

InChI |

InChI=1S/C28H44O6S2.C6H15NO3/c1-21(2)15-9-5-7-11-17-23-24-18-13-14-20-26(24)28(36(32,33)34)27(35(29,30)31)25(23)19-12-8-6-10-16-22(3)4;8-4-1-7(2-5-9)3-6-10/h13-14,18,20-22H,5-12,15-17,19H2,1-4H3,(H,29,30,31)(H,32,33,34);8-10H,1-6H2 |

InChI Key |

NORIPRRFFPNDNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCC1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)O)S(=O)(=O)O)CCCCCCC(C)C.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12801167.png)